molecular formula C25H27ClF6N2O2 B610552 Rolapitant hydrochloride CAS No. 914462-92-3

Rolapitant hydrochloride

Cat. No. B610552
M. Wt: 536.94
InChI Key: VEWAWEMXVUFANV-PVBCUUEWSA-N
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Description

Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist . It is used in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy . Unlike other available NK-1 receptor antagonists, rolapitant does not interact with Cytochrome P450 enzyme CYP3A4 .


Molecular Structure Analysis

Rolapitant has a molecular formula of C25H26F6N2O2 and an average molecular weight of 500.485 . It is a small molecule . The structure of Rolapitant is complex with multiple functional groups .


Chemical Reactions Analysis

Rolapitant is slowly metabolized and eliminated with a mean half-life of 186 hours . It is primarily metabolized by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 .


Physical And Chemical Properties Analysis

Rolapitant is a white to off-white, slightly hygroscopic crystalline powder . Its maximum solubility in aqueous solutions is at pH 2–4 .

Scientific Research Applications

1. Treatment of Lung Cancer

  • Summary of Application : Rolapitant has been identified as a potential treatment for lung cancer. It targets the deubiquitinase OTUD3, which promotes lung tumorigenesis by stabilizing the oncoprotein GRP78 .
  • Methods of Application : The identification of Rolapitant as an inhibitor of OTUD3 was achieved through computer-aided virtual screening and biological experimental verification from an FDA-approved drugs library . Rolapitant was found to inhibit the proliferation of lung cancer cells by inhibiting the deubiquitinating activity of OTUD3 .
  • Results or Outcomes : Rolapitant significantly upregulated the expression of death receptor 5 (DR5), promoting lung cancer cell apoptosis and enhancing TRAIL-induced apoptosis . In vivo assays showed that Rolapitant suppressed the growth of lung cancer xenografts in immunocompromised mice at suitable dosages without apparent toxicity .

2. Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

  • Summary of Application : Rolapitant is a neurokinin-1 receptor antagonist approved for the prevention of delayed nausea and vomiting (CINV) associated with initial and repeat courses of emetogenic cancer chemotherapy .
  • Methods of Application : Rolapitant is administered orally in a single 180-mg dose containing approximately 100 μCi of total radioactivity . It is used in combination with other antiemetic agents .
  • Results or Outcomes : Rolapitant has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . It is slowly metabolized and eliminated with a mean half-life of 186 hours . Exposure to the major metabolite of Rolapitant, C4-pyrrolidinyl hydroxylated Rolapitant or M19, was approximately 50% of Rolapitant exposure in plasma . Total radioactivity recovered in urine accounted for 14.2% of the dose, compared to 72.7% recovery in feces .

Future Directions

Rolapitant received its first global approval in the USA on 2 September 2015 for use in combination with other antiemetic agents in adults for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy . An intravenous formulation of rolapitant is under clinical development in the USA . Rolapitant is also in late-stage development for CINV in Europe .

properties

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQWMYVDLCUBQX-WVZIYJGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClF6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238570
Record name Rolapitant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rolapitant hydrochloride

CAS RN

914462-92-3
Record name 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914462-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolapitant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolapitant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLAPITANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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